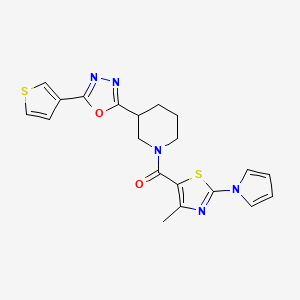

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S2/c1-13-16(29-20(21-13)24-7-2-3-8-24)19(26)25-9-4-5-14(11-25)17-22-23-18(27-17)15-6-10-28-12-15/h2-3,6-8,10,12,14H,4-5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTAFUUVURKZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions. Key steps include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Oxadiazole Formation: The 1,3,4-oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final assembly of the compound involves coupling the thiazole, pyrrole, and oxadiazole rings with the piperidine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety (C2-substituted with 1H-pyrrole) is susceptible to nucleophilic substitution at the C5 position. The electron-withdrawing effects of the adjacent oxadiazole and methanone groups activate the thiazole ring for such reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12h | Replacement of methyl group with -NH₂, forming an amino-thiazole derivative |

| Halogenation | SOCl₂/PCl₅, reflux | Substitution of methyl with Cl/Br, enabling further cross-coupling steps |

Mechanistic Insight : Steric hindrance from the 4-methyl group directs substitution to the C5 position.

Oxadiazole Ring Opening and Functionalization

The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions, providing access to thioamide or hydrazide intermediates.

| Reagent | Conditions | Product |

|---|---|---|

| H₂O/H⁺ (HCl) | Reflux, 6h | Thiophen-3-carbohydrazide intermediate |

| RSH (Thiols) | K₂CO₃/DMF, 60°C | Thioamide derivatives |

Key Finding : Microwave-assisted reactions (55–86% yield) optimize steric outcomes in oxadiazole transformations .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation/acylation reactions, expanding structural diversity:

| Reaction | Reagents | Application |

|---|---|---|

| N-Alkylation | R-X (alkyl halides), K₂CO₃ | Introduction of lipophilic side chains |

| N-Acylation | Acid chlorides, DCM/Et₃N | Enhanced pharmacokinetic properties |

Structural Impact : Piperidine functionalization alters binding affinity in biological systems .

Cross-Coupling at Thiophene and Pyrrole Moieties

The thiophen-3-yl and pyrrole groups enable catalytic cross-coupling:

| Reaction | Catalyst | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 72–85% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–78% |

Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency .

Metabolic Transformations

In vitro studies on structural analogs reveal key metabolic pathways:

| Enzyme System | Transformation | Metabolite |

|---|---|---|

| CYP3A4 | Oxidative demethylation | Hydroxymethyl derivative |

| UGT1A1 | Glucuronidation | O-Glucuronide conjugate |

Implications : Methyl groups at thiazole C4 and oxadiazole C5 are metabolic hotspots .

Comparative Reactivity of Structural Analogs

Reactivity trends across similar compounds:

| Compound | Thiazole Reactivity | Oxadiazole Stability | Piperidine Flexibility |

|---|---|---|---|

| Target Compound | High | Moderate | High |

| 5-Aryloxadiazoles | Low | High | Low |

| Piperazine Derivatives | Moderate | Low | High |

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant antimicrobial activity against various bacterial strains. For instance:

- In vitro studies have shown promising results against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

A study published in Molecules reported the synthesis of a series of thiazole derivatives, including those related to our compound of interest. The derivatives were tested for antimicrobial activity using standard methods, revealing that several exhibited significant efficacy against common pathogens .

Evaluation of Anticancer Properties

Another research article focused on thiazole-based compounds indicated that certain derivatives showed high cytotoxicity against cancer cells in vitro, with IC50 values lower than those of established chemotherapeutics .

Mechanism of Action

The mechanism by which (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related molecules from the evidence:

Key Comparative Insights

Heterocyclic Diversity: The target compound’s thiazole-oxadiazole-thiophene system distinguishes it from thiadiazole (e.g., ) or benzothiazole derivatives (e.g., ). The oxadiazole-thiophene moiety may enhance metabolic stability compared to simpler thiazoles .

Synthetic Pathways :

- The thiophene incorporation likely mirrors methods in , using Suzuki coupling for C–C bond formation .

- Pyrrole functionalization on thiazole aligns with ’s glacial acetic acid-mediated synthesis, though the target uses a thiazole instead of thiadiazole .

Bioactivity Potential: Ferroptosis induction () is plausible due to the pyrrole-thiazole system, which may disrupt redox balance in cancer cells . The piperidine-methanone bridge could improve blood-brain barrier penetration compared to phenyl-substituted analogs (e.g., ).

Electronic and Steric Effects: The thiophene’s electron-rich nature may increase π-π stacking in biological targets vs. phenyl groups in or .

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by multiple functional groups, including thiazole, pyrrole, and oxadiazole moieties. These structural features suggest a range of potential biological activities, making it a candidate for further pharmacological investigation.

Chemical Structure

The chemical structure can be represented as follows:

This compound integrates several pharmacologically relevant substructures that contribute to its biological activity.

Antimicrobial Activity

Compounds with thiazole and oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For instance, similar thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) typically ranging from 7.8 to 62.5 µg/mL for effective compounds .

| Compound Type | MIC Range (µg/mL) | MBC Range (µg/mL) |

|---|---|---|

| Thiazole Derivatives | 7.8 - 62.5 | 15.6 - 125 |

Anticancer Properties

Research indicates that derivatives similar to this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A study highlighted the potential of certain oxadiazole derivatives in targeting cancer cells, showing a dose-dependent effect on cell viability with a CC50 around 30 µM in specific cancer cell lines .

Neuroprotective Effects

Compounds containing piperidine rings are often studied for their neuroprotective effects. Investigations into similar compounds have suggested that they may protect neuronal cells from degeneration in models of neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study on a related compound demonstrated that modifications in the thiophene structure significantly affected its cytotoxicity against renal carcinoma cells. The introduction of specific functional groups enhanced its efficacy, indicating a structure-activity relationship crucial for therapeutic development .

- Antimicrobial Efficacy : Another investigation into thiazole derivatives revealed that certain substitutions could enhance antibacterial activity against Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural components may interact with specific enzymes involved in cellular processes.

- Receptor Modulation : The piperidine moiety may facilitate binding to neurotransmitter receptors, contributing to neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazole-pyrrole and oxadiazole-thiophene moieties in this compound?

- The thiazole-pyrrole subunit can be synthesized via cyclization of α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid, as demonstrated for analogous thiazole derivatives . For the oxadiazole-thiophene subunit, cyclization of substituted hydrazides with phosphorus oxychloride at 120°C is effective, as seen in the preparation of 1,3,4-oxadiazoles . Key intermediates like 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid may require coupling to a piperidine scaffold before final methanone formation.

Q. Which analytical methods are critical for characterizing this compound’s purity and structural integrity?

- High-performance liquid chromatography (HPLC) is essential for purity assessment, while FTIR and NMR (¹H/¹³C) confirm functional groups and connectivity . Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (as in ) resolves stereochemical ambiguities. TLC monitoring during synthesis ensures reaction progression .

Q. How should researchers design initial biological activity screens for this compound?

- Begin with in vitro assays targeting receptors or enzymes relevant to the heterocyclic motifs. For example, thiazoles and oxadiazoles are often screened for antimicrobial or anticancer activity. Use a tiered approach:

Enzyme inhibition assays (e.g., kinase or protease targets).

Cell viability assays (MTT/XTT) across cancer cell lines.

3 In silico docking studies to predict binding affinities .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Modifying solubility via salt formation (e.g., sodium or potassium salts of carboxylic acid derivatives, as in ).

- Conducting ADMET profiling early, including metabolic stability assays in liver microsomes.

- Using randomized block designs for in vivo studies to control variability, as applied in phytochemical research .

Q. What strategies optimize regioselectivity during the synthesis of the 1,3,4-oxadiazole subunit?

- Regioselectivity challenges in oxadiazole formation can be mitigated by:

- Using electron-withdrawing groups on hydrazide precursors to direct cyclization .

- Adjusting solvent polarity (e.g., ethanol vs. DMF) to favor specific intermediates.

- Employing microwave-assisted synthesis for faster reaction kinetics and reduced side products.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Develop a SAR matrix by:

Synthesizing analogs with variations in the thiophene (e.g., 2-thienyl vs. 3-thienyl) and pyrrole substituents.

Testing substituent effects on bioactivity using multivariate analysis.

Correlating computational electrostatic potential maps (from DFT) with experimental IC₅₀ values .

Q. What crystallization techniques are suitable for resolving its polymorphic forms?

- Slow evaporation from DMF/EtOH (1:1) mixtures yields single crystals for X-ray analysis . For polymorph screening, use high-throughput solvent crystallization plates. Differential scanning calorimetry (DSC) identifies thermal transitions indicative of polymorphs.

Methodological Considerations

Q. How should stability studies be designed under physiological conditions?

- Conduct accelerated stability testing in buffers (pH 1.2–7.4) at 37°C over 72 hours. Monitor degradation via HPLC and LC-MS. For oxidation-prone thiophene moieties, add antioxidants (e.g., BHT) to formulations .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.